molecular formula C9H9N3O B8763403 N-methyl-1H-benzo[d]imidazole-2-carboxamide CAS No. 71243-30-6

N-methyl-1H-benzo[d]imidazole-2-carboxamide

Katalognummer: B8763403
CAS-Nummer: 71243-30-6
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: BNKPEARIAKLLAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-1H-benzo[d]imidazole-2-carboxamide is a heterocyclic compound that features a benzimidazole core structure. Benzimidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the N-methyl group and the carboxamide functionality in this compound adds to its chemical diversity and potential utility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1H-benzo[d]imidazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives, followed by methylation and subsequent introduction of the carboxamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as solvent choice, temperature, and pressure is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-1H-benzo[d]imidazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-methyl-1H-benzo[d]imidazole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of N-methyl-1H-benzo[d]imidazole-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cellular processes, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: The parent compound without the N-methyl and carboxamide groups.

    N-methylbenzimidazole: Similar structure but lacks the carboxamide group.

    Benzimidazole-2-carboxamide: Lacks the N-methyl group.

Uniqueness

N-methyl-1H-benzo[d]imidazole-2-carboxamide is unique due to the presence of both the N-methyl group and the carboxamide functionality

Eigenschaften

CAS-Nummer

71243-30-6

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

N-methyl-1H-benzimidazole-2-carboxamide

InChI

InChI=1S/C9H9N3O/c1-10-9(13)8-11-6-4-2-3-5-7(6)12-8/h2-5H,1H3,(H,10,13)(H,11,12)

InChI-Schlüssel

BNKPEARIAKLLAY-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=NC2=CC=CC=C2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.